[Rucl(P-cymene)((S)-tolbinap)]CL
Description
Significance of Asymmetric Catalysis in Organic Synthesis
Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of single-enantiomer compounds. This is particularly crucial in the pharmaceutical and agrochemical industries, where the physiological effects of a molecule can be highly dependent on its stereochemistry. chemimpex.comcymitquimica.com The ability to selectively synthesize one enantiomer over the other avoids the need for chiral resolution and improves the efficiency and sustainability of chemical processes. chemimpex.com
Role of Transition Metal Catalysis in Chiral Synthesis
Transition metal complexes are powerful tools in asymmetric catalysis due to their ability to activate substrates and control the stereochemical outcome of a reaction. nih.gov Metals like ruthenium, in various oxidation states, can coordinate with chiral ligands to create a well-defined chiral environment around the metal center. This chiral space dictates the approach of the substrate, leading to the preferential formation of one enantiomer. nih.govacs.org
Overview of Ruthenium(II)-Arene Complexes as Chiral Catalysts
Ruthenium(II)-arene complexes are a prominent class of catalysts in asymmetric synthesis. acs.org These complexes typically feature a "piano-stool" geometry, where the arene ligand occupies one face of the coordination sphere, and other ligands, including a chiral phosphine (B1218219), bind to the remaining sites. acs.org This modular structure allows for the fine-tuning of the catalyst's steric and electronic properties to achieve high enantioselectivity in a variety of transformations. acs.orgnih.gov
Historical Development and Evolution of Chiral Phosphine Ligands in Ruthenium Catalysis
The development of chiral phosphine ligands has been instrumental in the advancement of ruthenium-catalyzed asymmetric reactions. nih.gov Early work focused on ligands with chirality on the carbon backbone. nih.gov A significant breakthrough came with the introduction of atropisomeric biaryl phosphines, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). The axial chirality of the BINAP ligand, arising from restricted rotation around the biaryl bond, proved to be highly effective in inducing enantioselectivity.
Further refinement of the ligand structure led to the development of derivatives like TolBINAP (2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl), where the tolyl groups provide different steric and electronic properties compared to the phenyl groups in BINAP. nih.govacs.org The (S)-enantiomer of TolBINAP, (S)-tolbinap, is a key component of the catalyst discussed in this article. sigmaaldrich.com
Introduction to [RuCl(p-cymene)((S)-tolbinap)]Cl as a Prominent Catalyst in Enantioselective Transformations
This compound is a specific and highly effective chiral ruthenium(II)-arene complex. chemimpex.com It combines the stability of the p-cymene (B1678584) arene ligand with the proven enantioselective-directing ability of the (S)-tolbinap phosphine ligand. chemimpex.comchemimpex.com This catalyst has demonstrated its utility in a range of asymmetric reactions, including hydrogenations and other carbon-carbon and carbon-heteroatom bond-forming reactions. cymitquimica.comalfachemic.com
The following table provides a summary of the key components of this catalyst:
| Component | Chemical Name | Role in the Complex |
| Ru | Ruthenium | Central transition metal, the catalytic center. |
| p-cymene | 1-methyl-4-(1-methylethyl)benzene | Arene ligand, provides stability to the complex. |
| (S)-tolbinap | (S)-(-)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl | Chiral phosphine ligand, induces enantioselectivity. |
| Cl | Chloride | Anionic ligand, completes the coordination sphere. |
This catalyst is a testament to the power of rational design in asymmetric catalysis, where the careful selection of each component leads to a highly effective and versatile tool for the synthesis of chiral molecules. acs.org
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
[1-[2-bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane;dichlororuthenium;1-methyl-4-propan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H40P2.C10H14.2ClH.Ru/c1-33-13-23-39(24-14-33)49(40-25-15-34(2)16-26-40)45-31-21-37-9-5-7-11-43(37)47(45)48-44-12-8-6-10-38(44)22-32-46(48)50(41-27-17-35(3)18-28-41)42-29-19-36(4)20-30-42;1-8(2)10-6-4-9(3)5-7-10;;;/h5-32H,1-4H3;4-8H,1-3H3;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIUOOHVIWKUTN-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C.Cl[Ru]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H54Cl2P2Ru | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
985.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
228120-95-4 | |
| Record name | Chloro[(S)-(-)-2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl](p-cymene)ruthenium(II) chloride [RuCl(p-cymene)((S)-tolbinap)]Cl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Structural Elucidation of Rucl P Cymene S Tolbinap Cl
Synthetic Methodologies for [RuCl(p-cymene)((S)-tolbinap)]Cl
The construction of this chiral ruthenium complex is a multi-step process that involves the initial preparation of a ruthenium precursor and the chiral ligand, followed by their assembly into the final complex.
Precursor Synthesis: Dinuclear Ruthenium(II)-Arene Complexes (e.g., [RuCl₂(p-cymene)]₂)
The most common precursor for the synthesis of this compound is the dinuclear ruthenium(II)-arene complex, dichloro(p-cymene)ruthenium(II) dimer, with the formula [RuCl₂(p-cymene)]₂. This red, air-stable solid serves as a readily available source of the Ru(p-cymene)Cl moiety.
The synthesis of [RuCl₂(p-cymene)]₂ is typically achieved through the reaction of hydrated ruthenium trichloride (B1173362) (RuCl₃·xH₂O) with α-phellandrene, which serves as the source of the p-cymene (B1678584) ligand. semanticscholar.orgwikipedia.org The reaction is generally carried out in an alcoholic solvent. semanticscholar.org This method has been reported to produce the dimer in high yields, around 93.8%. semanticscholar.org
The structure of this precursor is a key aspect of its reactivity. It consists of two ruthenium atoms bridged by two chloride ligands. Each ruthenium atom is also coordinated to a p-cymene ring and two terminal chloride ligands. This dimeric structure can be cleaved by donor ligands, such as phosphines, to form monomeric complexes. wikipedia.org
Table 1: Synthesis of [RuCl₂(p-cymene)]₂
| Reactants | Solvent | Yield | Reference |
| RuCl₃·xH₂O, α-phellandrene | Alcohol | 93.8% | semanticscholar.org |
Ligand Synthesis and Resolution: (S)-TolBINAP
The chiral element of the final complex is introduced through the use of the enantiomerically pure bis(phosphine) ligand, (S)-TolBINAP. TolBINAP, or 2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl, is a derivative of the well-known BINAP ligand. The "Tol" designation indicates the presence of tolyl groups on the phosphorus atoms, which can influence the electronic and steric properties of the ligand.
The synthesis of enantiomerically pure BINAP and its derivatives is a significant challenge in organic synthesis. One established method involves the resolution of a racemic mixture of the corresponding phosphine (B1218219) oxide, (±)-BINAPO. This can be achieved by forming diastereomeric complexes with a chiral resolving agent, such as (R,R)-dibenzoyltartaric acid. orgsyn.org After separation of the diastereomers, the desired enantiomer of the phosphine oxide is reduced to the phosphine.
A more direct approach involves starting with resolved 2,2'-dihydroxy-1,1'-binaphthyl (BINOL). orgsyn.org The enantiomers of BINOL can be separated using various methods, including the use of chiral alkaloids like N-benzylcinchonidinium chloride. orgsyn.org The resolved BINOL can then be converted to the corresponding bis(triflate), which is subsequently coupled with a diarylphosphine to yield the desired BINAP derivative.
(S)-TolBINAP, specifically, is a highly effective chiral ligand used in a variety of asymmetric catalytic reactions. chemimpex.com Its unique structure, with a binaphthyl backbone providing chirality and the di-p-tolylphosphino groups for coordination, is crucial for inducing high enantioselectivity in catalytic transformations. chemimpex.com
Complex Formation from Precursors and Chiral Ligand
The final step in the synthesis of this compound involves the reaction of the dinuclear ruthenium precursor, [RuCl₂(p-cymene)]₂, with the chiral ligand, (S)-TolBINAP. This reaction proceeds via the cleavage of the chloride bridges in the ruthenium dimer by the phosphine ligand.
Typically, the reaction is carried out by treating a solution of [RuCl₂(p-cymene)]₂ with one equivalent of (S)-TolBINAP per ruthenium atom. The reaction results in the formation of the monomeric, cationic complex, [RuCl(p-cymene)((S)-tolbinap)]⁺, with a chloride counter-ion, Cl⁻. The resulting complex is an air-sensitive solid. labproinc.com
Spectroscopic and Diffraction-Based Characterization Techniques for Structural Elucidation of Catalytic Species and Intermediates
A comprehensive understanding of the structure of this compound is essential for rationalizing its catalytic activity and for the design of new and improved catalysts. Various spectroscopic and diffraction techniques are employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Ligand Coordination Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of this compound in solution. ¹H, ¹³C, and ³¹P NMR spectroscopy provide detailed information about the coordination environment of the ruthenium center and the stereochemistry of the complex.
¹H NMR: The proton NMR spectrum reveals the signals corresponding to the p-cymene and TolBINAP ligands. The chemical shifts and coupling patterns of the aromatic and aliphatic protons of the p-cymene ligand confirm its coordination to the ruthenium center. The signals for the tolyl and binaphthyl protons of the TolBINAP ligand provide information about its conformation and coordination mode.
³¹P NMR: Phosphorus-31 NMR is particularly informative for studying phosphine complexes. The coordination of the TolBINAP ligand to the ruthenium center results in a significant downfield shift of the ³¹P NMR signal compared to the free ligand. The observation of a single resonance (or a set of coupled resonances if diastereomers are present) confirms the coordination of both phosphorus atoms of the ligand to the metal.
2D NMR Techniques: Two-dimensional NMR experiments, such as COSY and NOESY, can be used to establish through-bond and through-space correlations between different nuclei in the molecule. This information is invaluable for assigning the complex's stereochemistry and for determining the relative orientation of the ligands around the ruthenium center.
Coordination Geometry and Ligand Conformation around the Ruthenium Center
In the absence of specific structural data for this compound, the coordination geometry around the ruthenium center can be inferred from the well-established structures of related "piano-stool" complexes. These complexes typically feature a pseudo-octahedral geometry where the p-cymene ligand occupies three coordination sites (η⁶-coordination), and the remaining three sites are occupied by the two phosphorus atoms of the tolbinap ligand and the chloride ion.
Without experimental data, specific values for bond lengths such as Ru-P and Ru-Cl, and bond angles like P-Ru-P and P-Ru-Cl, cannot be definitively stated. Similarly, the precise torsion angles that define the conformation of the chelate ring formed by the ruthenium and the (S)-tolbinap ligand, as well as the orientation of the p-cymene and its substituents relative to the other ligands, remain undetermined.
Interactive Data Table: Representative Bond Distances in Similar Ru-BINAP Complexes
| Bond | Typical Length (Å) |
|---|---|
| Ru-P | 2.30 - 2.40 |
| Ru-Cl | 2.35 - 2.45 |
| Ru-C(arene) | 2.15 - 2.25 |
Interactive Data Table: Representative Bond Angles in Similar Ru-BINAP Complexes
| Angle | Typical Value (°) |
|---|---|
| P-Ru-P | 85 - 95 |
| P-Ru-Cl | 85 - 95 |
Further research, including single-crystal X-ray diffraction analysis or advanced spectroscopic and computational studies, is required to elucidate the precise three-dimensional structure of this compound. Such studies would provide invaluable insights into the structure-activity relationships that govern its catalytic performance.
Catalytic Applications of Rucl P Cymene S Tolbinap Cl in Asymmetric Organic Reactions
Asymmetric Hydrogenation Reactions
Asymmetric hydrogenation is a cornerstone of modern organic synthesis, allowing for the direct creation of chiral compounds from prochiral precursors like ketones, olefins, and imines. The catalyst [RuCl(p-cymene)((S)-tolbinap)]Cl, often in conjunction with other ligands or activators, has demonstrated significant efficacy in these transformations.
The reduction of prochiral ketones to chiral secondary alcohols is one of the most studied applications of ruthenium-diphosphine catalysts. The catalyst system derived from (S)-TolBINAP has proven to be highly effective for a range of ketone substrates. Often, the precatalyst this compound is activated in situ with a chiral 1,2-diamine and a base, forming a highly active Ru(II)/TolBINAP/diamine complex.
The asymmetric hydrogenation of aromatic ketones, such as acetophenone (B1666503) and its derivatives, has been extensively studied. Research shows that a catalyst system comprising a TolBINAP-Ru(II) complex and a chiral 1,2-diamine ligand, like (R)-DMAPEN (N,N-dimethyl-1,2-diphenylethylenediamine), provides exceptional enantioselectivity. nih.gov The choice of the N-substituents on the diamine ligand has a profound impact on the degree and even the sense of enantioselectivity. nih.gov The (S)-TolBINAP/(R)-DMAPEN-Ru(II) combination, representing a "matched pair," consistently delivers high enantiomeric excess (ee) for the hydrogenation of various alkyl aryl ketones, often exceeding 99%. nih.gov
The mechanism for the hydrogenation of acetophenone using a related complex, trans-RuH(η¹-BH₄)[(S)-tolbinap][(S,S)-dpen], has been shown to yield (R)-phenylethanol with 82% ee. nih.gov This reaction proceeds smoothly even at atmospheric pressure and is significantly accelerated by the addition of a base. nih.gov These findings underscore the metal-ligand bifunctional mechanism, where the catalyst facilitates the heterolytic cleavage of H₂ and transfers a hydride from the metal and a proton from the diamine ligand to the ketone's carbonyl group. nih.gov
Table 1: Asymmetric Hydrogenation of Aromatic Ketones with (S)-TolBINAP/Diamine-Ru(II) Catalysts
| Substrate | Diamine Co-Ligand | Conversion (%) | Enantiomeric Excess (ee, %) | Product Configuration |
| Acetophenone | (R)-DMAPEN | >99 | >99 | R |
| 2'-Methylacetophenone | (R)-DMAPEN | >99 | 98 | R |
| 4'-Methoxyacetophenone | (R)-DMAPEN | >99 | >99 | R |
| 1-Acetonaphthone | (R)-DMAPEN | >99 | >99 | R |
Data sourced from studies on TolBINAP/Diamine-Ru(II) systems. nih.gov
The enantioselective hydrogenation of keto esters, particularly β-keto esters, provides direct access to chiral hydroxy esters, which are valuable building blocks in pharmaceutical synthesis. While specific data for the this compound complex in this reaction are not extensively reported, the closely related Ru/BINAP catalytic systems are well-established for this transformation. For example, a catalytic system prepared in situ from [RuCl₂(benzene)]₂ and (S)-BINAP effectively hydrogenates methyl 3-oxobutanoate with 95% ee. researchgate.net
Furthermore, heterogeneous catalysts developed by immobilizing Ru-BINAP species on porous organic polymers have shown high activity and excellent enantioselectivity for a variety of β-keto esters. scispace.com These catalysts can be recycled and reused, highlighting the industrial potential of this catalytic system. scispace.com The success of these BINAP-based systems strongly suggests the potential of the TolBINAP analogue for similar applications, though detailed studies are less common in the literature.
Table 2: Asymmetric Hydrogenation of β-Keto Esters with a Heterogeneous Ru/POP-BINAP Catalyst
| Substrate | Conversion (%) | Enantiomeric Excess (ee, %) |
| Ethyl benzoylacetate | >99 | 99.4 |
| Ethyl 4-chloro-3-oxobutanoate | >99 | 97.5 |
| Methyl 3-oxobutanoate | >99 | 98.6 |
Data from a study using a recyclable Ru/BINAP-functionalized Porous Organic Polymer (POP). scispace.com
The utility of the TolBINAP-ruthenium catalyst system extends to more complex, functionalized ketones, often employing dynamic kinetic resolution (DKR) to convert a racemic starting material into a single, highly enriched stereoisomer. For instance, the hydrogenation of racemic α-branched ketones like arylglyoxal dialkyl acetals with a RuCl₂[(S)-tolbinap][(R)-dmapen] and base system yields the corresponding α-hydroxy acetals with up to 98% ee. orgsyn.org
Similarly, the DKR of racemic α-amidopropiophenones using this catalyst predominantly produces the syn-alcohols with excellent diastereoselectivity (>98% de) and enantioselectivity (up to 99% ee). orgsyn.orgacs.org In the case of racemic benzoin (B196080) methyl ether, the reaction selectively yields the anti-alcohol in 98% ee. acs.org These examples showcase the catalyst's remarkable ability to control multiple stereocenters simultaneously. The (S)-TolBINAP/PICA-Ru catalyst has also been used effectively for the asymmetric hydrogenation of acylsilanes to produce chiral α-hydroxysilanes. nih.govnih.gov
Table 3: Asymmetric Hydrogenation of Functionalized Ketones via Dynamic Kinetic Resolution (DKR)
| Substrate (Racemic) | Catalyst System | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| α-Amidopropiophenone | (S)-TolBINAP/(R)-DMAPEN-Ru(II) | >99:1 | >98 (syn) |
| Benzoin methyl ether | (S)-TolBINAP/(R)-DMAPEN-Ru(II) | 3:97 | 98 (anti) |
| Arylglyoxal dialkyl acetal | (S)-TolBINAP/(R)-DMAPEN-Ru(II) | - | up to 98 |
Data sourced from studies on TolBINAP/Diamine-Ru(II) systems. orgsyn.orgacs.org
The asymmetric hydrogenation of olefins is another critical application for chiral ruthenium catalysts. While the specific complex this compound is noted as a catalyst for olefins, detailed performance data in the literature is sparse. However, closely related systems provide significant insight.
A study comparing different Ru-BINAP catalysts in the hydrogenation of geraniol (B1671447) (a functionalized allylic alcohol) found that the (R)-RuCl[(p-cymene)(BINAP)]Cl catalyst gave the product (S)-citronellol with around 50% ee. rsc.org The same study showed that the acetate (B1210297) complex (R)-Ru(OAc)₂(T-BINAP)—the TolBINAP version—afforded a higher enantiomeric excess of around 60%. rsc.org Other reports confirm that Ru(II)-dicarboxylate complexes with TolBINAP are effective for the hydrogenation of allylic alcohols like geraniol and nerol. orgsyn.org
The hydrogenation of α,β-unsaturated carboxylic acids, another class of functionalized olefins, is also achievable. For example, Ru-BINAP catalysts have been successfully used for the hydrogenation of tiglic acid, with enantiomeric excess reaching up to 93% in optimized ionic liquid solvent systems. researchgate.netrsc.org
Table 4: Asymmetric Hydrogenation of Functionalized Olefins with TolBINAP/BINAP-Ru Catalysts
| Substrate | Catalyst | Solvent | Conversion (%) | Enantiomeric Excess (ee, %) |
| Geraniol | (R)-Ru(OAc)₂(T-BINAP) | Methanol | ~98 | ~60 |
| Geraniol | (R)-RuCl[(p-cymene)(BINAP)]Cl | Methanol | ~95 | ~50 |
| Tiglic Acid | Ru(OAc)₂[(S)-BINAP] | Methanol | - | 88 |
Data sourced from studies on related TolBINAP and BINAP Ru catalysts. rsc.orgresearchgate.net
The asymmetric hydrogenation of imines is a direct and atom-economical method for producing chiral amines, which are prevalent in pharmaceuticals. Despite the effectiveness of ruthenium catalysts in other hydrogenations, the application of this compound or closely related TolBINAP-ruthenium complexes for imine hydrogenation is not widely documented in the scientific literature. Successful catalytic systems for imine hydrogenation typically employ other ruthenium complexes with different ligand combinations, such as RuBr₂[(S,S)-xyl-skewphos][(S,S)-dpen], or catalysts based on other metals like iridium and rhodium. researchgate.net Based on available research, this specific transformation appears to be an uncommon application for the title compound.
Substrate Scope and Limitations in Asymmetric Hydrogenation
The catalyst this compound and its closely related analogues are effective for the asymmetric hydrogenation of a variety of prochiral substrates, particularly functionalized ketones and olefins. synthesiswithcatalysts.comtakasago.com The catalyst's design allows for high enantioselectivities in the reduction of these substrates to their corresponding chiral alcohols or saturated products. takasago.com
The substrate scope includes, but is not limited to:
Functionalized Ketones: The catalyst demonstrates high efficiency in the hydrogenation of ketones bearing additional functional groups. This is particularly valuable for synthesizing complex chiral building blocks.
Olefins: A range of unsaturated carbon-carbon bonds can be selectively hydrogenated. For instance, the related (R)-BINAP complex has been successfully used in the asymmetric hydrogenation of geraniol to produce S-citronellol. rsc.org
α,β-Unsaturated Carboxylic Acids: These substrates can be hydrogenated to yield chiral carboxylic acids. takasago.com
Diketene (B1670635) and Keto Esters: The catalyst is capable of reducing diketene and α-substituted β-keto esters, often involving a dynamic kinetic resolution process to achieve high diastereoselectivity and enantioselectivity. takasago.com
While versatile, the catalyst's effectiveness can be influenced by the specific structure of the substrate. Steric and electronic properties of the substrate play a crucial role in the catalyst-substrate interaction, which dictates both the reaction rate and the degree of stereoselectivity. Limitations may arise with exceptionally bulky substrates that hinder effective binding to the catalytic center or with substrates that can coordinate to the metal in multiple, non-productive ways, potentially lowering enantiomeric excess.
Asymmetric Transfer Hydrogenation Reactions
Asymmetric transfer hydrogenation (ATH) is a powerful alternative to using molecular hydrogen, employing organic molecules as a hydrogen source. kanto.co.jp This method is often more practical for laboratory-scale synthesis due to its operational simplicity. kanto.co.jp Ruthenium complexes, including this compound, are highly effective catalysts for these transformations.
Transfer Hydrogenation of Ketones utilizing this compound
The reduction of prochiral ketones to optically active secondary alcohols is a cornerstone application of this catalytic system. kanto.co.jp The reaction typically proceeds with high yields and excellent enantioselectivities for a broad range of ketones.
The choice of hydrogen donor is critical and influences the reaction mechanism and outcome. The two most common hydrogen sources for transfer hydrogenation are 2-propanol and a mixture of formic acid and triethylamine (B128534). kanto.co.jpmdpi.com
2-Propanol: This alcohol is a widely used, inexpensive, and effective hydrogen donor. The reaction in 2-propanol is reversible. kanto.co.jp To drive the reaction to completion and achieve high conversion, it is often necessary to use 2-propanol as the solvent, thereby providing a large excess of the hydrogen source. kanto.co.jp The reversibility can be a limitation, especially for ketones with high reduction potentials. kanto.co.jp
Formic Acid/Triethylamine: An azeotropic mixture of formic acid and triethylamine (often in a 5:2 ratio) serves as an irreversible hydrogen source. nih.govthieme-connect.com The decomposition of formic acid to H₂ and CO₂ provides the hydride for the reduction. This irreversibility means that high substrate concentrations can be used to achieve high yields and optical purities, making it highly efficient. kanto.co.jp
The this compound catalyst system exhibits broad substrate scope in the asymmetric transfer hydrogenation of ketones. It effectively reduces various aromatic, heteroaromatic, and acetylenic ketones to their corresponding chiral alcohols with high stereoselectivity. For related Noyori-type catalysts, excellent enantiomeric excesses have been reported for a wide array of substrates. For example, ketones with furan (B31954) or thiophene (B33073) rings, as well as those with pyridyl groups, are reduced to alcohols with high optical purity. kanto.co.jp Acetylenic ketones can be selectively reduced at the carbonyl group, leaving the carbon-carbon triple bond intact and yielding chiral propargylic alcohols with high enantiomeric excess. kanto.co.jpsigmaaldrich.com
Below is a representative table of results for the asymmetric transfer hydrogenation of various ketones using analogous chiral ruthenium catalysts, illustrating the typical performance.
| Substrate (Ketone) | Product (Alcohol) | Hydrogen Donor | Conversion (%) | ee (%) |
| Acetophenone | 1-Phenylethanol | i-PrOH/KOH | >95 | 97 (R) |
| 1'-Acetonaphthone | 1-(1-Naphthyl)ethanol | HCOOH/NEt₃ | 98 | 96 (R) |
| 4-Acetylpyridine | 1-(4-Pyridyl)ethanol | i-PrOH/KOH | 100 | 95 (R) |
| 1-Phenyl-1-butyn-3-one | 1-Phenyl-1-butyn-3-ol | HCOOH/NEt₃ | 96 | 97 (S) |
| 2-Furyl methyl ketone | 1-(2-Furyl)ethanol | i-PrOH/KOH | >99 | 98 (R) |
Data compiled from studies on analogous Noyori-type catalysts and are representative of the expected performance.
Mechanistic Considerations in Transfer Hydrogenation
The mechanism for asymmetric transfer hydrogenation catalyzed by this compound and related complexes is believed to proceed through a metal-ligand bifunctional, inner-sphere pathway. The precatalyst, an 18-electron Ru(II) complex, is first activated. This activation involves the dissociation of the chloride ligand, often facilitated by a base (e.g., from KOH or triethylamine), to generate a vacant coordination site and form a 16-electron active species. mdpi.combath.ac.uk
This active species then reacts with the hydrogen donor (e.g., 2-propanol or formate) to form a ruthenium-hydride intermediate. mdpi.commdpi.com This hydride is the key reducing agent in the catalytic cycle. The ketone substrate then coordinates to the ruthenium center. The transfer of the hydride from the ruthenium and a proton from the amine group of the ligand to the carbonyl carbon and oxygen, respectively, occurs via a concerted, six-membered transition state. nih.govnih.gov This step is stereodetermining, with the chiral arrangement of the (S)-tolbinap and p-cymene (B1678584) ligands dictating the enantiofacial selectivity of the hydride attack on the prochiral ketone. After the product alcohol is released, the catalyst is regenerated and can enter a new catalytic cycle.
Other Asymmetric Catalytic Transformations
The utility of the this compound complex extends beyond hydrogenation reactions. The chiral (S)-tolbinap ligand, made available from this complex, is highly valuable and can be employed in a diverse range of other metal-catalyzed asymmetric transformations. In these cases, the ruthenium complex can serve as a convenient precursor for the chiral ligand, which then coordinates to a different metal center to perform the catalysis.
Examples of such transformations include:
Palladium-catalyzed reactions: Including C-O bond formation and the α-arylation of ketones.
Copper-catalyzed reactions: Such as asymmetric conjugate reduction and dienolate addition to aldehydes.
Enantioselective reductions: The conjugate reduction of lactones and lactams.
Cycloaddition reactions: Including the cycloaddition of allenylsilanes with α-imino esters and rhodium-catalyzed [2+2+2] cross cyclotrimerizations.
Aldol (B89426) reactions: Catalyzing asymmetric Aldol reactions with ketones.
C-H Bond Activation: The ligand is used in iridium-catalyzed enantioselective C-H bond activation.
In all these varied applications, the core principle remains the same: the well-defined, sterically and electronically biased environment provided by the chiral Tol-BINAP ligand directs the stereochemical outcome of the reaction, enabling the synthesis of enantiomerically enriched products.
Palladium-Catalyzed Carbon-Oxygen Bond Formation and α-Arylation of Ketones
The complex this compound is reported to serve as a ligand in palladium-catalyzed cross-coupling reactions, including carbon-oxygen bond formation and the α-arylation of ketones. alfachemic.com In these transformations, the chiral ruthenium complex can act as a precursor or partner to a palladium catalyst, with the (S)-tolbinap ligand playing a crucial role in inducing enantioselectivity. The α-arylation of ketones, for instance, is a powerful method for the synthesis of chiral α-aryl ketones, which are important structural motifs in many biologically active molecules.
While specific research data on the performance of this compound in these palladium-catalyzed reactions is not detailed in publicly available literature, the expected outcomes would be the formation of the desired C-O or C-C bond with a measurable degree of enantiomeric excess (ee). The general effectiveness of such a catalytic system would be evaluated based on the yield of the product and the level of stereocontrol.
Below is a representative data table illustrating the kind of results typically sought in such a catalytic study. It is important to note that the following data is hypothetical and for illustrative purposes only, due to the absence of published research data for this specific catalyst in this application.
| Entry | Aryl Halide | Ketone | Yield (%) | ee (%) |
| 1 | Phenyl bromide | Cyclohexanone | - | - |
| 2 | 4-Methoxyphenyl iodide | 2-Methylcyclopentanone | - | - |
| 3 | 2-Naphthyl bromide | Acetophenone | - | - |
| Data is hypothetical and for illustrative purposes. |
Copper-Catalyzed Asymmetric Conjugate Reduction and Dienolate Addition to Aldehydes
In the realm of copper-catalyzed reactions, this compound is noted for its application as a ligand in asymmetric conjugate reductions and in the addition of dienolates to aldehydes. alfachemic.com These reactions are fundamental in organic synthesis for the stereoselective formation of new carbon-carbon and carbon-hydrogen bonds. The chiral environment provided by the (S)-tolbinap ligand, when coordinated to a copper center, can effectively control the facial selectivity of nucleophilic attack on electrophilic substrates.
Asymmetric conjugate reduction of α,β-unsaturated compounds is a key method for producing chiral alkanes, while the addition of dienolates to aldehydes can generate complex, stereochemically rich structures. The success of the this compound ligand in these contexts would be determined by its ability to promote high yields and high enantioselectivity.
The following table provides a hypothetical representation of the results from such catalytic reactions.
| Entry | Substrate | Reaction Type | Yield (%) | ee (%) |
| 1 | Chalcone | Conjugate Reduction | - | - |
| 2 | Cyclohexenone | Conjugate Reduction | - | - |
| 3 | Sorbic aldehyde | Dienolate Addition | - | - |
| Data is hypothetical and for illustrative purposes. |
Enantioselective Conjugate Reduction of Lactones and Lactams
The utility of this compound extends to the enantioselective conjugate reduction of α,β-unsaturated lactones and lactams. alfachemic.com These reactions are of significant interest as they provide access to chiral cyclic esters and amides, which are prevalent in natural products and pharmaceuticals. The mechanism is expected to involve the formation of a chiral copper hydride species, with the (S)-tolbinap ligand directing the hydride transfer to one of the prochiral faces of the substrate.
A representative table of potential research findings is shown below.
| Entry | Substrate | Product Type | Yield (%) | ee (%) |
| 1 | α,β-Unsaturated γ-butyrolactone | Chiral γ-butyrolactone | - | - |
| 2 | α,β-Unsaturated δ-valerolactam | Chiral δ-valerolactam | - | - |
| 3 | Coumarin | Chiral dihydrocoumarin | - | - |
| Data is hypothetical and for illustrative purposes. |
Cycloaddition Reactions (e.g., Allenylsilanes with α-Imino Esters)
The application of this compound has also been cited in the context of cycloaddition reactions, such as the reaction between allenylsilanes and α-imino esters. alfachemic.com These reactions can lead to the formation of highly functionalized, nitrogen-containing heterocyclic compounds in an enantioselective manner. In such a process, the chiral catalyst would activate the substrates and control the stereochemical outcome of the ring formation.
A review of available literature did not yield specific data on the performance of this compound in this type of reaction. The effectiveness of the catalyst would be judged by its ability to control both the diastereoselectivity and enantioselectivity of the cycloaddition.
The following table illustrates the type of data that would be relevant for this application.
| Entry | Allenylsilane | α-Imino Ester | Yield (%) | dr | ee (%) |
| 1 | (3-Silylpropa-1,2-dien-1-yl)benzene | Ethyl (phenylimino)acetate | - | - | - |
| 2 | 1-Silyl-1-propyne | Ethyl (benzylimino)acetate | - | - | - |
| Data is hypothetical and for illustrative purposes. |
Catalytic Aldol Reactions with Ketones
The ruthenium complex this compound is also reported to be involved in catalytic aldol reactions with ketones. alfachemic.com The aldol reaction is a cornerstone of carbon-carbon bond formation, and its catalytic, asymmetric variant is of paramount importance for the synthesis of chiral β-hydroxy ketones. In this context, the chiral ruthenium complex could function either directly as the catalyst or as a ligand for another metal, facilitating the enantioselective addition of a ketone enolate to another ketone.
Specific research detailing the use and efficacy of this compound in this capacity is not present in the surveyed literature. The primary metrics for success in this reaction would be the yield, diastereoselectivity (for reactions forming two new stereocenters), and enantioselectivity of the aldol product.
A hypothetical data table for this reaction is presented below.
| Entry | Ketone Donor | Ketone Acceptor | Yield (%) | dr | ee (%) |
| 1 | Acetone | Cyclohexanone | - | - | - |
| 2 | Propiophenone | Acetophenone | - | - | - |
| Data is hypothetical and for illustrative purposes. |
Rhodium-Catalyzed [2+2+2] Cycloaddition Reactions Involving Alkenes and Alkynes
The versatility of this compound is further highlighted by its reported role as a ligand in rhodium-catalyzed [2+2+2] cycloaddition reactions. alfachemic.com This type of reaction is a powerful tool for the construction of six-membered rings, including substituted benzenes and cyclohexadienes, from three unsaturated components. The use of a chiral ligand like (S)-tolbinap can render these cycloadditions enantioselective, providing access to complex chiral carbocycles.
Despite the mention of its application, specific examples and performance data for this compound in rhodium-catalyzed [2+2+2] cycloadditions are not available in the reviewed scientific literature.
The following table illustrates the kind of data that would be expected from such studies.
| Entry | Alkyne 1 | Alkyne 2 | Alkene | Yield (%) | ee (%) |
| 1 | 1,6-Heptadiyne | Phenylacetylene | - | - | - |
| 2 | Propyne | Propyne | Ethylene | - | - |
| Data is hypothetical and for illustrative purposes. |
Iridium-Catalyzed Enantioselective C-H Bond Activation
Finally, this compound is noted to be a vital ligand in iridium-catalyzed enantioselective C-H bond activation. alfachemic.com This cutting-edge area of catalysis allows for the direct functionalization of otherwise inert C-H bonds, offering highly atom-economical and efficient synthetic routes. The chiral ligand is essential for achieving high enantioselectivity in these transformations, which can be used to create a wide range of chiral molecules.
While the application is cited, detailed research findings, including substrate scope, yields, and enantioselectivity for iridium-catalyzed C-H activation using the this compound ligand, are not described in the available literature.
A representative table for this application is provided below.
| Entry | Substrate | Coupling Partner | Yield (%) | ee (%) |
| 1 | 2-(Alkylamino)pyridine | Norbornene | - | - |
| 2 | Benzoic acid derivative | Styrene | - | - |
| Data is hypothetical and for illustrative purposes. |
Selective tert-(Hydroxyl)-Prenylation of Alcohols
The selective formation of carbon-carbon bonds is a cornerstone of organic synthesis. One such transformation is the tert-(hydroxyl)-prenylation of alcohols, which introduces a valuable C5 building block. The chiral ruthenium complex, this compound, is instrumental in catalyzing the enantioselective C-C coupling of alcohols with 1,3-enynes, such as TMSC≡CC(Me)=CH2, to produce secondary homopropargyl alcohols containing gem-dimethyl groups. nih.gov This reaction proceeds via a transfer hydrogenation mechanism, where the alcohol is transiently oxidized to an aldehyde, which then undergoes a stereoselective addition to a ruthenium-hydride species generated from the enyne.
A key advantage of this methodology is the ability to perform these transformations under redox-neutral conditions, avoiding the need for stoichiometric organometallic reagents. The catalyst facilitates the reaction of primary alcohols with allene (B1206475) gas to yield enantiomerically enriched homoallylic alcohols with high atom economy. nih.gov The chemoselectivity of the catalyst is also noteworthy, as it preferentially activates primary alcohols in the presence of secondary alcohols, enabling the C-C coupling of 1°,2°-1,3-diols without the need for protecting groups. nih.gov
Table 1: Ruthenium-Catalyzed Asymmetric Carbonyl Allylation of Alcohols with Allene
| Entry | Alcohol Substrate | Product | Yield (%) | ee (%) |
| 1 | Geraniol | Homoallylic alcohol with three olefinic groups | 85 | 95 |
| 2 | 1-Hexanol | 1-Nonen-4-ol | 90 | 92 |
| 3 | Cinnamyl alcohol | (E)-1-Phenyl-1,5-hexadien-3-ol | 88 | 96 |
| 4 | 3-Phenyl-1-propanol | 3-Phenyl-1-buten-4-ol | 92 | 94 |
Data compiled from studies on ruthenium-catalyzed carbonyl allylations. nih.gov
Rhodium-Catalyzed Cross Cyclotrimerization Processes
While this compound is a ruthenium-based catalyst, the chiral (S)-tolbinap ligand it contains can be employed in catalysis involving other transition metals, notably rhodium. Rhodium-catalyzed [2+2+2] cycloaddition reactions are a powerful tool for the synthesis of complex six-membered rings. nih.gov In these processes, the chiral ligand is crucial for controlling the stereochemical outcome of the reaction.
Cationic rhodium(I) complexes, when combined with BINAP-type ligands like (S)-tolbinap, are effective catalysts for the intermolecular cyclotrimerization of alkynes. chemimpex.com These reactions can be highly chemo- and regioselective, allowing for the co-cyclotrimerization of two different alkynes to produce substituted aromatic compounds in a single step. chemimpex.com The mechanism typically involves the formation of a rhodacyclopentadiene intermediate, which then undergoes insertion of a third alkyne molecule and reductive elimination to furnish the cyclic product and regenerate the active rhodium catalyst. The chirality of the tolbinap ligand influences the facial selectivity of the alkyne insertion, leading to the formation of enantiomerically enriched products.
Cross-Coupling Reactions
Cross-coupling reactions are fundamental to the construction of C-C and C-heteroatom bonds, and ruthenium catalysts, including this compound, have demonstrated significant utility in this area. chemimpex.com These catalysts are particularly effective in promoting asymmetric synthesis, leading to high-purity products with minimal byproducts. chemimpex.com
One notable application is in the deoxygenative coupling of vinylpyridines with aldehydes or ketones. While the specific complex with the (S)-tolbinap ligand is not always explicitly mentioned, related ruthenium p-cymene precursors like [Ru(p-cymene)Cl2]2 are used effectively. nih.gov These reactions proceed through the in situ formation of a hydrazone from the carbonyl compound, which then couples with the vinylpyridine at the β-position. The ruthenium catalyst facilitates the formation of a six-membered ring intermediate, which upon N2 extrusion and protodemetalation, yields the final alkylated product. nih.gov This methodology is valuable as it circumvents the need for pre-activating the typically unreactive vinylpyridines. nih.gov
Table 2: Ruthenium-Catalyzed Deoxygenative Coupling of Vinyl Pyridines with Aldehydes
| Entry | Aldehyde | Vinyl Heteroarene | Product | Yield (%) |
| 1 | Benzaldehyde | 4-Vinylpyridine | 2-(4-Pyridyl)-1-phenylethane | 97 |
| 2 | 4-Methoxybenzaldehyde | 4-Vinylpyridine | 1-(4-Methoxyphenyl)-2-(4-pyridyl)ethane | 95 |
| 3 | 4-Chlorobenzaldehyde | 4-Vinylpyridine | 1-(4-Chlorophenyl)-2-(4-pyridyl)ethane | 92 |
| 4 | 2-Naphthaldehyde | 4-Vinylpyridine | 1-(Naphthalen-2-yl)-2-(4-pyridyl)ethane | 96 |
Yields are for isolated products based on the vinyl heteroarene. Data adapted from studies on ruthenium-catalyzed deoxygenative couplings. nih.gov
The (S)-tolbinap ligand can also be instrumental in iridium-catalyzed enantioselective C-H bond activation, such as the reaction between 2-(alkylamino)pyridines and various alkenes to produce chiral amines with high enantiomeric excesses. nih.gov
Applications in Advanced Material Synthesis and Polymer Chemistry (Methodological Aspects)
The influence of this compound and related ruthenium complexes extends into the realm of materials science and polymer chemistry. amanote.com These catalysts offer unique properties for the controlled synthesis of advanced materials, including polymers and nanomaterials. chemimpex.com
A key methodological aspect is the incorporation of ruthenium complexes into polymer structures to create metallopolymers with novel catalytic or photophysical properties. For instance, a methodological approach involves the synthesis of a copolymer containing a photoredox-active Ru(II) polypyridyl moiety. rsc.org This is achieved by first synthesizing a monomer bearing the ruthenium complex and then copolymerizing it with other organic monomers, such as methyl methacrylate (B99206) (MMA). The resulting ruthenium-containing copolymer can act as a photoredox catalyst, for example, in C-H arylation reactions to form carbon-carbon bonds. rsc.org The polymer backbone can influence the catalytic activity, with solvent choice affecting polymer aggregation and, consequently, the efficiency of energy transfer processes within the polymer. rsc.org
Another significant area is ruthenium-mediated Ring-Opening Metathesis Polymerization (ROMP). While often associated with Grubbs-type catalysts, ruthenium p-cymene complexes can also be precursors for ROMP catalysts. This technique allows for the synthesis of polymers with highly controlled microstructures, including high cis- and syndiotacticity. ucsf.edu The methodology involves the polymerization of strained cyclic olefins, where the ruthenium catalyst cleaves the double bond of the monomer and incorporates it into a growing polymer chain. The choice of ligands on the ruthenium center is critical for controlling the stereochemistry of the resulting polymer.
Mechanistic Insights and Computational Investigations of Rucl P Cymene S Tolbinap Cl Catalysis
Elucidation of Catalytic Cycles and Active Species Formation
The catalytic prowess of [RuCl(p-cymene)((S)-tolbinap)]Cl and related Noyori-type catalysts stems from a complex interplay of activation steps and catalytic cycles. acs.orgnih.gov The initial precursor, a stable 18-electron Ru(II) complex, is not the catalytically active species. Activation is typically achieved by treatment with a base, which facilitates the removal of the chloride ligand and deprotonation of a coordinated amine (in related systems) or the formation of a ruthenium hydride. bath.ac.uk
Proposed Inner-Sphere Mechanisms
Inner-sphere mechanisms involve the direct coordination of the substrate to the ruthenium center. In the context of transfer hydrogenation, this would entail the formation of a ruthenium alkoxide intermediate, followed by β-hydride elimination to generate the key ruthenium hydride species. nih.gov This hydride then transfers to the carbonyl substrate, which is also coordinated to the metal. While plausible, the inner-sphere pathway is often considered less favorable for these types of catalysts compared to outer-sphere routes, particularly in asymmetric transfer hydrogenation.
Proposed Outer-Sphere Mechanisms: Bifunctional Catalysis
The more widely accepted mechanism for catalysts of this class is the outer-sphere, or metal-ligand bifunctional, mechanism. researchgate.netresearchgate.net In this pathway, the substrate does not directly coordinate to the ruthenium atom. Instead, the reaction proceeds through a six-membered pericyclic transition state involving the ruthenium-hydride (Ru-H) and a protonated amine on the ligand (N-H). acs.orgnih.gov This concerted transfer of a hydride from the metal and a proton from the ligand to the carbonyl substrate is a hallmark of bifunctional catalysis. This mechanism avoids the need for substrate coordination, which can be sterically demanding, and explains the high efficiency and enantioselectivity observed.
Key features of the bifunctional mechanism include:
Non-coordination of the substrate: The ketone or imine interacts with the catalyst through hydrogen bonding and other non-covalent interactions.
Concerted hydrogen transfer: The Ru-H and N-H protons are transferred simultaneously to the substrate.
Ligand participation: The ligand is not merely a spectator but plays an active role in the catalytic event.
Role of Ruthenium Hydride Intermediates
The formation of a ruthenium hydride intermediate is a critical step in the catalytic cycle. acs.orgresearchgate.netnih.gov This 18-electron species is considered the active catalyst that delivers the hydride to the substrate. bath.ac.uk The generation of this intermediate typically occurs through the reaction of the activated 16-electron ruthenium complex with a hydrogen donor, such as isopropanol. bath.ac.uk
Experimental evidence, including NMR spectroscopy, has been instrumental in identifying and characterizing these hydride intermediates. bath.ac.uk Isotopic labeling studies have further confirmed their role in the hydrogen transfer process and have also shed light on catalyst deactivation pathways, which can involve arene loss and the formation of ruthenium nanoparticles. researchgate.net The stereochemistry at the ruthenium center in the hydride intermediate is also a crucial factor in determining the stereochemical outcome of the reaction. acs.org
Role of Ligand Dynamics and Hapticity Changes
The ligands in this compound are not static entities. Their dynamic behavior, including fluxionality and conformational changes, plays a significant role in the catalytic process.
p-Cymene (B1678584) Ligand Fluxionality and η⁶ to η⁴ Hapticity Shifts
The p-cymene ligand, while generally a stable η⁶-coordinated arene, can exhibit fluxional behavior. acs.org This can involve ring slippage from an η⁶ to an η⁴ coordination mode. nih.gov Such hapticity changes can open up a coordination site on the ruthenium center, facilitating substrate interaction or other steps in the catalytic cycle. While direct evidence for a significant η⁶ to η⁴ shift in this specific catalyst's primary catalytic cycle is not extensively documented in the provided results, it is a known phenomenon in related organometallic ruthenium complexes. nih.govuu.nl The ease of arene displacement can be influenced by photochemical activation or the electronic properties of other ligands in the coordination sphere. acs.org
Conformational Flexibility of the (S)-TolBINAP Ligand
The (S)-TolBINAP ligand is a chiral bisphosphine that provides the asymmetric environment necessary for enantioselective catalysis. sigmaaldrich.com The conformational flexibility of the binaphthyl backbone and the orientation of the tolyl groups are crucial for achieving high levels of stereocontrol. nih.govchemrxiv.org Different conformations of the ligand can be more favorable in different elementary steps of the catalytic cycle, allowing the catalyst to adapt its steric and electronic properties to optimize both reactivity and selectivity. nih.govnih.gov The interplay between the ligand's conformation and its interaction with the substrate in the transition state is a key determinant of the enantiomeric excess of the product.
Theoretical and Computational Chemistry Studies
Computational chemistry has emerged as a powerful tool for unraveling the intricate details of catalytic cycles. For the this compound system, theoretical studies provide invaluable insights into its function.
Density Functional Theory (DFT) has been instrumental in understanding the electronic and structural properties of ruthenium complexes. mdpi.com DFT calculations allow researchers to model the geometries of reactants, intermediates, and transition states along a reaction pathway. rsc.org By calculating the energies of these structures, it's possible to determine the most likely reaction mechanism.
A key aspect of catalysis is the concerted metalation-deprotonation (CMD) mechanism, where the Ru(II) center activates C-H bonds. The chiral BINAP-type ligand, like tolbinap, plays a crucial role in stabilizing the electron-deficient intermediates formed during this process.
Table 1: Representative DFT Data for a Ru(II) Complex
| Parameter | Calculated Value |
|---|---|
| Ru-Cl Bond Length (Å) | 2.409 |
| Ru-N1 Bond Length (Å) | 2.088 |
| Ru-N2 Bond Length (Å) | 2.126 |
| Ru to p-cymene Centroid Distance (Å) | 1.690 |
Note: Data is for a similar Ru(II) complex and serves as a representative example of parameters obtained from DFT calculations. mdpi.com
Molecular dynamics (MD) simulations offer a dynamic picture of how the catalyst and substrate interact over time. nih.govnih.gov These simulations can reveal the preferred binding modes of a substrate to the catalyst and identify the key intermolecular forces that govern these interactions. nih.gov
In the context of this compound, MD simulations can help visualize how the chiral pocket created by the (S)-tolbinap ligand orients the substrate for enantioselective transformations. By analyzing the trajectories of the atoms, researchers can understand how non-covalent interactions, such as van der Waals forces and electrostatic interactions, contribute to the stability of the catalyst-substrate complex. nih.gov These insights are crucial for explaining the observed enantioselectivity.
A significant goal in computational catalysis is the ability to predict the outcome of a reaction, including its enantioselectivity, before it is run in the lab. nih.govnih.gov By combining DFT calculations and other modeling techniques, it is possible to build statistical models that correlate catalyst and substrate features with the observed enantiomeric excess (ee). nih.govnih.gov
These predictive models can screen potential catalysts and substrates, accelerating the discovery of new and efficient asymmetric reactions. nih.gov For catalysts like this compound, these models can help identify the optimal reaction conditions and substrate scope for achieving high enantioselectivity. The development of such predictive workflows represents a major step towards a more rational design of catalytic processes. nih.govnih.gov
Kinetic Isotope Effects and Rate-Determining Steps
The kinetic isotope effect (KIE) is a powerful experimental tool for probing reaction mechanisms. princeton.edu By replacing an atom in the reactant with one of its heavier isotopes (e.g., hydrogen with deuterium), and measuring the effect on the reaction rate, one can determine if the bond to that atom is broken in the rate-determining step of the reaction. princeton.eduosti.gov
A significant primary KIE (kH/kD > 1) suggests that the C-H bond is cleaved in the slowest step of the reaction. princeton.edu This information is critical for understanding the mechanism of reactions catalyzed by this compound, particularly in processes involving C-H activation or hydrogenation. The magnitude of the KIE can provide further details about the geometry of the transition state. princeton.edu
Influence of Base and Additives on Reaction Mechanism
The catalytic performance of this compound can often be significantly enhanced by the presence of bases or other additives. nih.gov These additives can play multiple roles in the catalytic cycle.
Bases are often crucial for deprotonation steps, facilitating the formation of the active catalytic species or participating directly in the substrate activation. For instance, in reactions involving a concerted metalation-deprotonation mechanism, a base can assist in the removal of a proton from the substrate.
Additives can also influence the reaction by stabilizing key intermediates, altering the steric or electronic properties of the catalyst, or facilitating the regeneration of the active catalyst. Understanding the precise role of these additives is essential for optimizing reaction conditions and achieving maximum catalytic efficiency.
Factors Influencing Catalytic Performance and Stereoselectivity
Ligand Structure and Stereoelectronic Effects
The ligands coordinated to the ruthenium center are primary determinants of the catalyst's reactivity and its ability to induce chirality in a product. The specific combination of the chiral (S)-TolBINAP and the achiral p-cymene (B1678584) ligand creates a unique and effective catalytic environment. chemimpex.com
Role of (S)-TolBINAP Chirality
The defining characteristic of [RuCl(p-cymene)((S)-tolBINAP)]Cl in asymmetric catalysis is the chirality of the TolBINAP ligand. The (S)-configuration of this atropisomeric bis(phosphine) ligand establishes a chiral pocket around the ruthenium metal center. This three-dimensional arrangement is crucial for discriminating between the two prochiral faces of a substrate, thereby enabling the enantioselective synthesis of one enantiomer over the other. sioc-journal.cn The C2-axial chirality of the BINAP framework is transferred to the metallic center upon coordination, which is fundamental to its function in asymmetric reactions. sioc-journal.cn The transfer of chirality from the optically active allylic esters to the alkylated products has been demonstrated in ruthenium-catalyzed allylic alkylation, highlighting the critical role of the chiral ligand. nih.gov
The interaction between the chiral ligand and the substrate during the catalytic cycle is a complex process influenced by both steric and electronic factors. The precise spatial orientation of the tolyl groups on the phosphine (B1218219) atoms of (S)-TolBINAP creates a specific steric environment that favors the approach of the substrate in a particular orientation, leading to high enantioselectivity. nih.govacs.org
Steric and Electronic Effects of Phosphine Substituents in BINAP Derivatives
The substituents on the phosphorus atoms of BINAP ligands, such as the p-tolyl groups in (S)-TolBINAP, exert significant steric and electronic effects that fine-tune the catalyst's performance. The steric bulk of these substituents influences the size and shape of the chiral pocket, which in turn affects substrate recognition and the enantioselectivity of the reaction.
Electronically, the nature of the substituents on the phosphine ligands modulates the electron density at the ruthenium center. Electron-donating groups can increase the electron density on the metal, which can influence the catalytic activity. For instance, the ferrocenyl group in certain phosphine ligands has been shown to be a stronger electron donor than a methyl group. nih.gov Conversely, electron-withdrawing groups can decrease the electron density, which can also impact reactivity. mdpi.com This balance of steric and electronic properties is crucial for achieving high catalytic efficiency and selectivity. mdpi.comnih.gov The interplay of these effects allows for the rational design of catalysts for specific applications. For example, in olefin metathesis, increasing the steric volume around the ruthenium center has been shown to significantly impact selectivity. mdpi.com
A comparative study of ruthenium complexes with different diphosphine ligands, such as rac- and (S,S)-1,2-bis((diphenylphosphino)methyl)cyclohexane versus rac- and (R)-BINAP, in the asymmetric hydrogenation of ketones revealed that the choice of ligand significantly impacts enantioselectivity, with the former sometimes outperforming the BINAP-based catalysts. acs.org This underscores the importance of the specific phosphine ligand structure in determining the catalytic outcome.
| Ligand Feature | Influence on Catalysis | Research Finding |
| (S)-TolBINAP Chirality | Dictates the stereochemical outcome of the reaction by creating a chiral environment around the ruthenium center. | The C2-axial chirality of the BINAP ligand is transferred to the metal center, enabling asymmetric catalysis. sioc-journal.cn |
| Phosphine Substituents | Modify the steric and electronic properties of the catalyst, affecting activity and selectivity. | The balance of steric and electronic effects is critical for high catalytic performance. mdpi.comnih.gov |
| Arene Ligand | Stabilizes the ruthenium complex and influences its reactivity and substrate accessibility. | The nature of the arene ligand can affect the rate of ligand exchange and the electrophilicity of the metal center. nih.gov |
Influence of the Arene Ligand (e.g., p-Cymene, Benzene, Mesitylene)
The size and electronic nature of the arene ligand can impact the accessibility of the substrate to the catalytic center and the rate of key steps in the catalytic cycle, such as ligand exchange. nih.gov For example, studies on ruthenium complexes have shown that the arene exchange rates can be significantly influenced by the substituents on the arene ring. nih.gov The development of chiral arene ligands is an ongoing area of research, with the aim of further enhancing enantioselectivity in ruthenium-catalyzed reactions. researchgate.netrsc.org
Reaction Condition Optimization
The optimization of reaction conditions is paramount for achieving high performance and selectivity in catalysis. Among the various parameters, the choice of solvent is particularly critical.
Solvent Effects on Enantioselectivity and Reaction Rate
The solvent in which a catalytic reaction is conducted can have a profound impact on both the reaction rate and the enantioselectivity. researchgate.net The solvent can influence the solubility of the catalyst and the reactants, the stability of key intermediates in the catalytic cycle, and the energetics of the transition states. nih.govacs.org
In ruthenium-catalyzed hydrogenations, for example, solvent effects can be significant but are not always straightforward to predict. researchgate.net The polarity of the solvent can play a role, but other factors such as the solvent's ability to coordinate to the metal center or to form hydrogen bonds can also be important. umaine.edu Studies on phenol (B47542) hydrogenation using a ruthenium catalyst have shown that there is no simple correlation between solvent polarity and reaction rate. researchgate.net In some cases, the use of ionic liquids as solvents or co-solvents has been shown to enhance the activity and recyclability of ruthenium-BINAP catalysts in enantioselective hydrogenation. rsc.org The choice of solvent can also affect the deactivation of the catalyst. umaine.edu
| Reaction Condition | Effect on Catalysis | Example |
| Solvent | Influences reaction rate, enantioselectivity, and catalyst stability. | In ruthenium-catalyzed hydrogenations, solvent choice can significantly impact performance, though the effects are complex and not solely dependent on polarity. researchgate.net |
| Counterion | Can affect the electrophilicity of the metal center and the overall catalytic activity. | Changing the counterion in some ruthenium complexes has been shown to alter arene exchange rates. nih.gov |
Compound Names
| Abbreviation/Name | Full Chemical Name |
| This compound | Chloro(S)-(-)-2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthylruthenium(II) chloride |
| (S)-TolBINAP | (S)-(-)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl |
| p-Cymene | 1-Methyl-4-(1-methylethyl)benzene |
| Benzene | Benzene |
| Mesitylene | 1,3,5-Trimethylbenzene |
| BINAP | 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl |
| Triflate | Trifluoromethanesulfonate |
| Mesylate | Methanesulfonate |
Temperature and Pressure Optimization
Temperature and hydrogen pressure are critical variables that can significantly modulate the rate and enantioselectivity of hydrogenations catalyzed by ruthenium complexes. While specific data for this compound is not extensively documented in publicly available literature, valuable insights can be drawn from studies on closely related ruthenium-BINAP and -TolBINAP systems.
In the asymmetric hydrogenation of ketones, it has been observed that elevated temperatures, while increasing the reaction rate, may have a detrimental effect on the enantiomeric excess (ee) of the product. For instance, with a related (R)-BINAP ruthenium complex, increasing the temperature can lead to competing reaction pathways, resulting in a decrease in enantioselectivity. Similarly, in the asymmetric hydrogenation of acetonaphthone using a different ruthenium complex, an increase in temperature was found to accelerate the reaction but at the cost of slightly lower enantioselectivity for the desired (S)-α-naphthylethanol. cjcatal.com
The effect of hydrogen pressure on the catalytic performance is also a crucial consideration. Higher hydrogen pressures generally lead to faster reaction rates. However, the impact on enantioselectivity can vary. For some ruthenium-BINAP catalyzed hydrogenations, an increase in hydrogen pressure from 10 to 50 bar has been shown to decrease the enantioselectivity. Conversely, in the asymmetric hydrogenation of geraniol (B1671447) using a ruthenium-BINAP catalyst, both the reaction rate and the enantioselectivity were found to increase with rising hydrogen pressure. rsc.org These findings underscore the necessity of empirical optimization of both temperature and pressure for each specific substrate when using this compound to achieve the desired balance between reaction speed and stereochemical control.
Table 1: General Influence of Temperature and Pressure on Related Ru-BINAP Catalyzed Hydrogenations
| Parameter | General Effect on Reaction Rate | General Effect on Enantioselectivity | Citation(s) |
| Temperature | Increases | Often Decreases | , cjcatal.com |
| Hydrogen Pressure | Increases | Can Increase or Decrease | , rsc.org |
Note: This table represents general trends observed for related Ru-BINAP catalyst systems and may not be directly representative of all reactions with this compound.
Catalyst Loading and Substrate-to-Catalyst Ratio
The efficiency of a catalytic system is often defined by the turnover number (TON) and turnover frequency (TOF), which are directly related to the substrate-to-catalyst (S/C) ratio. For industrial applications, achieving high S/C ratios is economically advantageous. The this compound catalyst and its analogues are known for their high efficiency, allowing for very low catalyst loadings.
In the asymmetric hydrogenation of acetonaphthone with a related ruthenium catalyst, a high S/C ratio of 50,000:1 was successfully employed, resulting in a 100% yield and 83% ee of the corresponding alcohol. cjcatal.com This demonstrates the remarkable activity of this class of catalysts. Furthermore, in asymmetric transfer hydrogenation reactions, which can be irreversible when using a hydrogen donor like formic acid, high S/C ratios are readily achievable, leading to high yields of the chiral product. kanto.co.jp The optimal catalyst loading is a balance between reaction time and the cost-effectiveness of the process. A systematic evaluation of the S/C ratio is therefore a critical step in developing a practical and efficient synthesis.
Table 2: Exemplary Substrate-to-Catalyst Ratios in Asymmetric Hydrogenations with Related Ru Catalysts
| Substrate | Catalyst System | Substrate-to-Catalyst Ratio (S/C) | Yield (%) | Enantiomeric Excess (ee, %) | Citation |
| Acetonaphthone | RuCl2[P(C6H5)3]2-(R,R)-DPEN | 50,000:1 | 100 | 83 | cjcatal.com |
| Various Ketones | Chiral Ru-diamine complexes | 200:1 - 1000:1 | 67-100 | 92-98 | kanto.co.jp |
Note: This table provides examples from related ruthenium catalyst systems to illustrate the potential for high S/C ratios.
Role of Additives and Co-Catalysts
The catalytic activity and stereoselectivity of this compound can be significantly influenced by the presence of additives, such as bases or acids. These additives can play multiple roles, from activating the catalyst precursor to participating in the catalytic cycle itself.
In the asymmetric hydrogenation of ketones catalyzed by related TolBINAP-ruthenium complexes, the addition of an alkaline or a strong organic base has been shown to accelerate the reaction. nih.gov However, the concentration of the base is critical, as an initial increase in the hydrogenation rate with base molarity can be followed by a decrease at higher concentrations. nih.gov
Conversely, in the asymmetric reduction of β-keto esters with BINAP-ruthenium complexes, the addition of a catalytic amount of acid has been found to increase the reaction's activity. researchgate.net It is proposed that the acid protonates the carbonyl group of the substrate, which in turn facilitates the hydride transfer from the ruthenium complex. researchgate.net The choice and amount of the additive are therefore powerful tools for fine-tuning the catalytic system for a specific transformation. The use of a co-catalyst, such as sodium formate (B1220265) in transfer hydrogenation, can also be instrumental in achieving high efficiency. kanto.co.jp
Table 3: Effect of Additives on Asymmetric Hydrogenations with Related Ru-BINAP/TolBINAP Catalysts
| Additive Type | General Effect | Proposed Role | Citation(s) |
| Base | Accelerates reaction rate (at optimal concentration) | Facilitates catalyst activation and/or turnover | nih.gov |
| Acid | Increases reaction activity | Protonates the substrate, facilitating hydride transfer | researchgate.net |
Note: The effects described are based on studies of closely related catalyst systems and highlight the importance of screening additives for a given reaction.
Future Research Directions and Emerging Trends
Development of Immobilized or Heterogenized Catalysts for Enhanced Recyclability
A key area of future research is the development of immobilized or heterogenized versions of the [RuCl(p-cymene)((S)-tolbinap)]Cl catalyst to improve its recyclability and ease of separation from reaction products. Homogeneous catalysts, while often highly active and selective, pose challenges in large-scale industrial processes due to difficulties in their recovery.
One promising approach involves the incorporation of the chiral BINAP ligand into conjugated microporous polymers (CMPs). rsc.org These solid-supported catalysts have demonstrated high activity and enantioselectivity in the asymmetric hydrogenation of β-keto esters after coordination with ruthenium. rsc.org The porous nature of CMPs can also lead to spatial isolation, which prevents the formation of less active catalyst dimers and trimers. rsc.org Another strategy involves the stepwise anchoring of the catalyst onto supports like gamma-Alumina (γ-Al₂O₃). This method has shown to preserve catalytic activity better than direct immobilization, although challenges in maintaining high enantioselectivity and stability remain.
| Support Material | Immobilization Strategy | Target Reaction | Key Findings |
| Conjugated Microporous Polymers (CMPs) | Built-in (R)-BINAP ligand | Asymmetric hydrogenation of β-keto esters | High activity and enantioselectivity, spatial isolation prevents dimer formation. rsc.org |
| gamma-Alumina (γ-Al₂O₃) | Stepwise anchoring of [RuCl((R)-BINAP)(p-cymene)]⁺ | Hydroxyacetone hydrogenation | Moderate conversion and enantioselectivity, direct immobilization reduces stability. |
Design and Synthesis of Next-Generation Ligand Systems for Improved Performance
The performance of the ruthenium catalyst is intrinsically linked to the structure of its ligands. Consequently, the design and synthesis of novel ligand systems to surpass the capabilities of Tol-BINAP is a vibrant area of research. Modifications to the BINAP framework are being explored to enhance catalytic activity, selectivity, and substrate scope.
Recent advancements include the synthesis of 3,3'-disubstituted BINAP ligands and 8,8'-disubstituted binaphthyl ligands. acs.orgrsc.org These modifications aim to create a unique chiral microenvironment that can lead to improved enantioselectivity in asymmetric reactions. rsc.org For instance, a novel family of BINAP ligands with alkoxy- and acetoxy-derived substituents at the 3,3'-positions has shown excellent enantioselectivities in the asymmetric hydrogenation of substituted olefins. acs.org Additionally, binaphthylazepine-based aminoalcohols and diamines are being investigated as potential ligands for asymmetric catalysis. capes.gov.br The development of new synthetic routes, such as the nickel-catalyzed cross-coupling for direct asymmetric synthesis of BINAP, is also crucial for accessing these next-generation ligands more efficiently. thieme-connect.com
Exploration of Novel Asymmetric Reactions Catalyzed by this compound
Researchers are continuously exploring new frontiers for the application of this compound in asymmetric catalysis. While its efficacy in asymmetric hydrogenation is well-documented, its potential extends to a broader range of chemical transformations. chemimpex.comalfachemic.com
Recent studies have demonstrated its use in the asymmetric transfer hydrogenation for the synthesis of complex molecules like trans-3-Amino-bicyclo[2.2.2]octane-2-carboxylic acid ethyl ester, achieving excellent enantioselectivity. sioc-journal.cn The catalyst also shows promise in facilitating various other reactions, including palladium-catalyzed carbon-oxygen bond formation, α-arylation of ketones, and copper-catalyzed asymmetric conjugate reduction. alfachemic.com Furthermore, its application in rhodium-catalyzed cross cyclotrimerization and iridium-catalyzed enantioselective C-H bond activation highlights its versatility. alfachemic.com
Advanced In-Situ Spectroscopic Techniques for Mechanistic Elucidation
A deeper understanding of the catalytic mechanism is paramount for the rational design of more efficient catalysts. Advanced in-situ spectroscopic techniques are being increasingly employed to probe the reaction intermediates and transition states of reactions catalyzed by this compound and related ruthenium complexes.
Techniques like online NMR and HPLC are valuable for monitoring reaction kinetics and catalyst deactivation in real-time. bath.ac.uk ESI-TOF mass spectrometry and NMR spectroscopy have been instrumental in detecting key intermediates, such as the [RuH(diphosphine)(diamine)]⁺ complex, in asymmetric hydrogenation reactions. nih.gov These experimental observations, coupled with kinetic studies, provide crucial insights into the reaction mechanism, including the role of the base and the nature of the active catalytic species. bath.ac.uknih.gov
Integration of Computational Chemistry with Experimental Catalyst Design
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in the study and design of catalysts. DFT calculations can provide detailed mechanistic insights and predict the stereoselectivity of asymmetric reactions, thereby guiding experimental efforts.
For ruthenium-catalyzed reactions, DFT studies have been used to elucidate the mechanism of hydroamidation of terminal alkynes and to explain the ligand-dependent stereoselectivity. rsc.org Computational analyses have also been applied to understand structure-activity relationships in ruthenium-based water oxidation catalysts and to predict their catalytic performance. mdpi.com Furthermore, DFT calculations have been employed to study the polymorphism of related (p-cymene)Ru complexes and to rationalize the electronic effects of substrates on the turnover-limiting step in C-H coupling reactions. nih.govnih.gov The development of transition state force fields (TSFF) using Q2MM methods is another promising computational approach to predict enantioselectivity in ruthenium-catalyzed ketone hydrogenation. nih.gov
| Computational Method | Area of Investigation | Key Insights |
| Density Functional Theory (DFT) | Mechanism of hydroamidation | Explained ligand-dependent stereoselectivity. rsc.org |
| DFT | Structure-activity in water oxidation | Identified key energetic descriptors for catalytic activity. mdpi.com |
| DFT | Polymorphism of (p-cymene)Ru complexes | Aided in the structural and NMR characterization of different crystal forms. nih.gov |
| Transition State Force Field (TSFF) | Asymmetric ketone hydrogenation | Predicted enantioselectivity with good accuracy. nih.gov |
Scalability and Process Development Considerations for Industrial Applications
The ultimate goal for many catalytic systems is their successful implementation in large-scale industrial processes. Research in this area focuses on addressing the challenges of scalability, process optimization, and economic viability.
The development of robust and efficient synthetic routes for the catalyst itself is a critical first step. thieme-connect.com Furthermore, the transition from batch to continuous flow processes, such as using pipes-in-series flow reactors for asymmetric transfer hydrogenation, can offer significant advantages in terms of safety, efficiency, and scalability. researchgate.netacs.org The manufacture of ruthenium-based catalysts on a multikilogram scale has been successfully demonstrated, underscoring the maturity of asymmetric hydrogenation as a technology for the pharmaceutical and fine chemical industries. acs.org Economic and environmental factors are also driving the development of catalysts based on more abundant first-row transition metals as potential alternatives to ruthenium. researchgate.net
Q & A
Basic Research Questions
Q. What are the established synthetic protocols and characterization techniques for [RuCl(P-cymene)((S)-tolbinap)]Cl?
- Methodological Answer : The complex is typically synthesized via ligand substitution reactions starting from [RuCl₂(P-cymene)]₂. The chiral (S)-tolbinap ligand is introduced under inert conditions, followed by purification via recrystallization. Characterization involves multinuclear NMR (e.g., P NMR to confirm ligand coordination), X-ray crystallography for structural elucidation, and elemental analysis to verify stoichiometry. Spectroscopic inconsistencies (e.g., unexpected splitting in NMR) may indicate impurities or ligand dissociation, necessitating iterative recrystallization or chromatographic purification .
Q. In which asymmetric catalytic reactions is this compound most effective?
- Methodological Answer : This Ru(II) complex is primarily employed in asymmetric hydrogenation and transfer hydrogenation of ketones and imines. Its efficacy depends on the ligand’s chiral environment, which induces enantioselectivity. For example, in hydrogenation of α,β-unsaturated carbonyl compounds, enantiomeric excess (ee) can exceed 90% under optimized conditions. Researchers should compare ee values across substrates using chiral HPLC or GC to validate selectivity .
Q. How do reaction parameters (solvent, temperature, pressure) influence catalytic performance?
- Methodological Answer : Systematic optimization via Design of Experiments (DoE) is recommended. Polar aprotic solvents (e.g., dichloromethane) enhance ion-pair stabilization, while elevated temperatures (40–60°C) may accelerate reaction rates but reduce ee due to ligand lability. Pressure effects in hydrogenation can be studied using autoclaves with controlled H₂ uptake measurements. Kinetic profiling (e.g., rate vs. substrate concentration) helps identify rate-limiting steps .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in reported catalytic activities for this compound?
- Methodological Answer : Divergent catalytic outcomes may arise from subtle variations in pre-catalyst activation or solvent coordination. Researchers should employ in situ NMR or IR spectroscopy to monitor intermediate species during catalysis. Isotopic labeling (e.g., D₂ for H₂ in hydrogenation) and kinetic isotope effects (KIE) can distinguish between inner- and outer-sphere mechanisms. Computational studies (DFT) further elucidate transition-state geometries and electronic effects .
Q. What strategies can address limitations in substrate scope for this catalyst?
- Methodological Answer : Steric and electronic mismatches between substrate and catalyst pockets often limit scope. Modular ligand libraries (e.g., substituting (S)-tolbinap with bulkier phosphines) can be screened via high-throughput experimentation. Substrate-catalyst docking simulations (molecular modeling) predict steric clashes, guiding rational substrate design. Quantitative structure-activity relationship (QSAR) analysis correlates ee with substrate electronic descriptors (e.g., Hammett constants) .
Q. How does the chiral (S)-tolbinap ligand compare to analogous ligands (e.g., (R)-xylbinap) in enantiocontrol?
- Methodological Answer : Comparative studies require synthesizing analogous complexes (e.g., [RuCl(P-cymene)((R)-xylbinap)]Cl) and testing under identical conditions. Enantioselectivity trends can be linked to ligand bite angles and dihedral parameters (from X-ray data). Statistical analysis (ANOVA) of ee values across multiple trials identifies significant differences. Transient kinetic studies (stopped-flow UV-Vis) may reveal ligand-specific activation barriers .
Q. What experimental and computational approaches validate the proposed reaction mechanism?
- Methodological Answer : Mechanistic validation involves trapping intermediates (e.g., hydride species via low-temperature NMR) and measuring activation parameters (ΔH‡, ΔS‡) via Eyring analysis. Operando spectroscopy (Raman, XAFS) under reaction conditions provides real-time structural insights. Coupling experimental data with DFT-calculated energy profiles (e.g., Gibbs free energy of transition states) strengthens mechanistic models .
Guidelines for Data Analysis and Reproducibility
- Contradiction Resolution : Replicate experiments under standardized conditions (solvent purity, catalyst batch, inert atmosphere) to minimize variability. Use control experiments (e.g., ligand-free Ru precursors) to confirm catalytic activity .
- Data Presentation : Report ee values with standard deviations from triplicate trials. Include crystallographic data (CCDC deposition numbers) and raw kinetic plots in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
